molecular formula C6H4N2O4 B079760 4-Nitropicolinic Acid CAS No. 13509-19-8

4-Nitropicolinic Acid

Cat. No.: B079760
CAS No.: 13509-19-8
M. Wt: 168.11 g/mol
InChI Key: USTVSOYPMQZLSA-UHFFFAOYSA-N
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Description

Contextualization within Picolinic Acid Derivatives Research

Picolinic acid, or pyridine-2-carboxylic acid, stands out due to the proximity of the carboxylic acid function to the ring nitrogen. wikipedia.org This arrangement facilitates its action as a bidentate chelating agent for various metal ions, a property extensively explored in the development of coordination compounds and potential biomedical applications. nih.govwikipedia.org Research into picolinic acid derivatives is a vibrant area, with scientists continuously exploring how modifications to the pyridine (B92270) ring can fine-tune the molecule's properties. ontosight.aipensoft.net The introduction of different functional groups can alter the electronic landscape of the ring, affecting its reactivity, and biological interactions. nih.govontosight.ai

Significance of Nitropyridine Scaffolds in Modern Chemical Science

Nitropyridine scaffolds are valuable and versatile precursors in modern organic and medicinal chemistry. nih.gov The presence of a nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the pyridine ring, making it a key intermediate for the synthesis of a diverse range of heterocyclic systems. nih.gov These resulting compounds have shown a wide spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov The interest in nitropyridines has grown over the last decade, with applications extending to their use as radiolabeled compounds for positron-emission tomography (PET) and as ligands in the formation of bioactive coordination compounds. nih.gov

Evolution of Research Interests in 4-Nitropicolinic Acid

The focus on this compound has evolved, driven by its unique chemical characteristics and its role as both a key synthetic intermediate and a subject of fundamental chemical inquiry.

Historical Perspectives on Pyridine Carboxylic Acid Studies

The study of pyridine carboxylic acids dates back to the early 20th century, with initial research recognizing their influence on plant growth. vt.edu For instance, α-picoline-γ-carboxylic acid was one of the first pyridine derivatives identified for its growth-inhibitory effects. vt.edu Over the years, the understanding of these compounds has expanded significantly, from their natural occurrence and biological roles to their synthesis and application in various fields. nih.govvt.edu The development of synthetic auxin herbicides based on pyridine carboxylic acid structures highlights the long-standing interest in harnessing their biological effects. vt.edu

Emerging Applications of this compound in Advanced Synthesis

This compound has emerged as a significant building block in advanced organic synthesis. It can be synthesized through methods such as the nitration of picolinic acid N-oxide. umsl.eduumsl.edu One notable application is its formation as a byproduct in the synthesis of 4,4′-disubstituted 2,2′-bipyridines, a process that involves the nitration of 2,2′-bipyridine N,N′-dioxide. tandfonline.comtandfonline.comcardiff.ac.uk The identification of this compound as a product of a competing ring oxidation process in this reaction has provided valuable insights into the reaction mechanism. tandfonline.comtandfonline.com Furthermore, it serves as a precursor for other functionalized picolinic acids, such as 4-aminopicolinic acid, through reduction of the nitro group. umsl.eduumsl.edu

Theoretical and Computational Advances in Understanding this compound

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the molecular structure and electronic properties of this compound. psu.eduacademicjournals.org These studies have investigated the effects of the electron-withdrawing nitro group on the picolinic acid ring, comparing it with electron-donating substituents. psu.eduacademicjournals.org For example, calculations have shown that the nitro group in this compound leads to a downfield shift in ¹H NMR signals. psu.eduacademicjournals.org Computational models have also been employed to study the influence of different solvents on the electronic properties of this compound, revealing stabilization of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in solution compared to the gas phase. psu.eduacademicjournals.org These theoretical investigations complement experimental findings and aid in the rational design of new molecules with desired properties.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number13509-19-8 chemicalbook.combiosynth.com
Molecular FormulaC6H4N2O4 echemi.comnih.gov
Molecular Weight168.11 g/mol biosynth.com
Melting Point153°C echemi.com
AppearanceSolid fluorochem.co.uk

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved DataSource
¹H NMR (DMSO-d₆, ppm)δ 9.08, 8.53, 8.37 tandfonline.com
¹³C NMR (DMSO-d₆, ppm)C3: 155.204 psu.edu
IR (cm⁻¹)C=O stretch (calculated): 1826 researchgate.net

Table 3: Computational Data for this compound

Computational ParameterFindingSource
Effect of Nitro GroupCauses downfield shift in ¹H NMR psu.eduacademicjournals.org
Solvent Effects (HOMO/LUMO)Stabilization in polar solvents psu.eduacademicjournals.org
Vibrational FrequenciesOH stretch (calculated): 3773 cm⁻¹ researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)5-3-4(8(11)12)1-2-7-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVSOYPMQZLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376486
Record name 4-Nitropicolinic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-19-8
Record name 4-Nitropicolinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-2-pyridinecarboxylic acid
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Sophisticated Synthetic Methodologies for 4 Nitropicolinic Acid

Unconventional Synthetic Routes

Multi-Step Synthesis from 2,2'-Bipyridine N,N'-Dioxide via Oxidative Nitration

An unconventional yet insightful route to 4-Nitropicolinic acid involves the oxidative nitration of 2,2'-Bipyridine N,N'-Dioxide. This pathway is significant not only for its synthetic utility but also for the mechanistic understanding it provides regarding competing ring oxidation processes. The transformation involves a dual chemical action where the bipyridine structure undergoes oxidative cleavage and simultaneous nitration.

The reaction of 2,2'-Bipyridine N,N'-Dioxide with a nitrating agent under strong oxidative conditions is a complex process. Mechanistic studies suggest the formation of several transient species. The initial step is believed to be the electrophilic attack of a nitronium ion (NO₂⁺), generated from the nitrating mixture (e.g., HNO₃/H₂SO₄), on one of the pyridine (B92270) rings. This is followed by an oxidative cleavage of the C-C bond linking the two pyridine rings.

Key intermediates postulated in this pathway include highly reactive cationic palladium complexes when transition metals are used to facilitate the oxidation. In metal-free oxidative systems, radical cations of the bipyridine N,N'-dioxide may be formed, which are then susceptible to both cleavage and nucleophilic attack by nitrate (B79036) or other species present in the reaction medium.

The primary byproduct of this reaction is often the un-cleaved, nitrated bipyridine derivative, 4-nitro-2,2'-bipyridine (B3238638) N,N'-dioxide. The formation of this byproduct competes with the desired oxidative cleavage. Other potential byproducts can arise from over-oxidation, leading to the formation of various oxidized fragments and, in some cases, decarboxylated nitro-pyridines if the reaction conditions are too harsh. The identification of this compound itself as a product of what might otherwise be a coupling reaction provides significant insight into the complexities of pyridine ring chemistry under oxidative nitrating conditions.

Maximizing the yield of this compound from this route requires careful control over several reaction parameters to favor the oxidative cleavage pathway over simple ring nitration. Key variables include temperature, reaction time, and the composition of the nitrating agent.

Generally, increasing the temperature and the concentration of the oxidizing agent (often the sulfuric acid in the nitrating mixture) promotes the cleavage of the bipyridine core. However, excessively harsh conditions can lead to degradation and the formation of unwanted byproducts. researchgate.net Continuous-flow reactors have been shown to offer superior control over highly exothermic nitration reactions, potentially improving both yield and safety.

A systematic approach to optimization involves varying these parameters to find a balance that maximizes the desired product. The table below outlines typical variables and their effects on the reaction outcome.

ParameterRange / ConditionsEffect on YieldRationale
Temperature90-130°CHigher temperatures favor oxidative cleavage but risk decomposition.Provides activation energy for C-C bond scission.
H₂SO₄ Concentration90-98%Higher concentration increases oxidative power and NO₂⁺ generation.Acts as both a catalyst and an oxidizing medium.
HNO₃/Substrate Ratio2:1 to 5:1 molar ratioExcess nitric acid ensures complete nitration but can lead to over-oxidation.Stoichiometry dictates the extent of reaction.
Reaction Time2-6 hoursLonger times can increase conversion but also byproduct formation.Allows for the multi-step cleavage and nitration process to complete.

Reissert-Kaufmann-Type Reactions and Hydrolysis from 2-Cyano-4-nitropyridines

A more established, though sophisticated, pathway to this compound begins with the synthesis of 2-Cyano-4-nitropyridine, which is then hydrolyzed to the target carboxylic acid. The introduction of the cyano group often utilizes a Reissert-Kaufmann-type reaction, which is a powerful method for the functionalization of pyridine rings.

This process typically starts from 4-nitropyridine-N-oxide. The N-oxide is activated with an acylating agent, such as benzoyl chloride, to form an N-acyloxypyridinium salt. This intermediate is highly susceptible to nucleophilic attack. The addition of a cyanide source, like potassium cyanide, results in the formation of a 1,2-dihydro-2-cyanopyridine derivative (a Reissert compound). Subsequent elimination of the acyl group and rearomatization yields 2-Cyano-4-nitropyridine. wikipedia.org

The regioselectivity of the cyanation step is a critical aspect of this synthesis. In the Reissert-Kaufmann and related Reissert-Henze reactions (which applies to pyridine N-oxides), the cyanide ion preferentially attacks the C2 or C4 position of the pyridine ring. core.ac.ukscripps.edu The activation of the pyridine N-oxide by an acylating agent makes the ring highly electron-deficient and thus susceptible to nucleophilic attack.

The preference for attack at the C2 (alpha) position can be explained by several factors:

Electronic Effects : The N-acyloxy group is a strong electron-withdrawing group, which activates the entire ring but particularly the alpha (C2/C6) and gamma (C4) positions.

Intermediate Stability : The tetrahedral intermediate formed after cyanide attack at the C2 position is stabilized.

Aromatization Driving Force : The subsequent elimination of the benzoate (B1203000) (or other acyl) group to restore the aromaticity of the pyridine ring is a strong thermodynamic driving force for the reaction to proceed from the C2-adduct.

In the case of 4-nitropyridine-N-oxide, the powerful electron-withdrawing nitro group at the C4 position further deactivates this site towards nucleophilic attack relative to the C2/C6 positions, thus ensuring high regioselectivity for the formation of 2-Cyano-4-nitropyridine.

The final step in this synthetic sequence is the hydrolysis of the nitrile group (-C≡N) of 2-Cyano-4-nitropyridine to a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or basic conditions, with the choice often depending on the stability of other functional groups in the molecule. libretexts.orgchemguide.co.uk For quantitative conversion, forcing conditions such as heating under reflux are typically required. chemguide.co.uk

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uk The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water, a series of proton transfers to form an amide intermediate, and finally, the hydrolysis of the amide to the carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.com The final product isolated is the free carboxylic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : The nitrile is heated with a strong aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The mechanism begins with the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. organicchemistrytutor.com This process also proceeds through an amide intermediate. However, under basic conditions, the final product is the carboxylate salt (e.g., sodium 4-nitropicolinate). To obtain the free this compound, the reaction mixture must be neutralized with a strong acid in a subsequent work-up step. chemguide.co.uk Base-catalyzed hydrolysis is often considered irreversible because the final deprotonation of the carboxylic acid to form the carboxylate salt drives the reaction to completion. chemistrysteps.com

The following table provides a comparative overview of the two primary hydrolysis techniques.

TechniqueReagentsIntermediateInitial ProductWork-upAdvantages
Acid-CatalyzedAq. HCl or H₂SO₄, HeatAmideCarboxylic Acid (R-COOH)Extraction or crystallizationDirectly yields the free acid.
Base-CatalyzedAq. NaOH or KOH, HeatAmideCarboxylate Salt (R-COO⁻Na⁺)Acidification (e.g., with HCl)Reaction is irreversible, often leading to higher completion.

Alternative Precursors and Catalytic Approaches

While the nitration of picolinic acid N-oxide is a well-established method, researchers have investigated alternative precursors to enhance efficiency and introduce greater flexibility in the synthetic process. One such alternative involves the use of 2-cyano-4-nitropyridine. This precursor can be hydrolyzed under acidic conditions to yield this compound. The reaction typically proceeds by heating the nitrile in the presence of a strong acid, such as sulfuric acid.

Another conceptual approach involves the selective oxidation of 4-substituted picolines. For instance, the oxidation of a 4-nitro-2-methylpyridine could theoretically yield this compound. This approach is analogous to the industrial synthesis of other picolinic acids where a methyl group at the 2-position is oxidized to a carboxylic acid. google.com Catalytic systems for such oxidations often involve transition metal oxides, such as those based on vanadium and molybdenum, and can be performed in the vapor phase. researchgate.net However, the direct application of this method to a substrate already containing a nitro group requires careful optimization to avoid unwanted side reactions.

The decarboxylation of pyridine-2,4-dicarboxylic acid derivatives presents another potential, albeit less direct, synthetic route. Selective mono-decarboxylation at the 4-position, if achievable, could offer a pathway to the desired product. The feasibility of this approach depends heavily on the relative stability of the carbanion intermediates and the reaction conditions employed. researchgate.netcdnsciencepub.com

Catalytic methods are increasingly being explored to improve the synthesis of pyridine carboxylic acids. For instance, metal-organic frameworks (MOFs) have been investigated as catalysts for the synthesis of picolinate (B1231196) derivatives. nih.govresearchgate.net While not yet specifically reported for this compound, these porous materials offer high surface area and tunable active sites, which could be adapted for this synthesis. For example, a Zr-based MOF has been used as a heterogeneous catalyst in the multi-component synthesis of picolinates, showcasing the potential of such catalytic systems in promoting these transformations under milder conditions. nih.gov

Precursor/MethodReagents/CatalystKey Features
2-Cyano-4-nitropyridineStrong acid (e.g., H₂SO₄)Hydrolysis of the nitrile group.
4-Nitro-2-methylpyridineOxidation catalysts (e.g., V₂O₅)Selective oxidation of the methyl group (conceptual). researchgate.net
Pyridine-2,4-dicarboxylic acidHeat/catalystSelective decarboxylation at the 4-position (conceptual). researchgate.netcdnsciencepub.com
Multi-component reactionZr-based MOFPotential for catalytic synthesis under mild conditions (by analogy). nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of its production.

Solvent-Free Reaction Development

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. While specific solvent-free methods for the synthesis of this compound are not yet widely documented, the principles can be applied to existing routes. For instance, the nitration of picolinic acid N-oxide, which is traditionally carried out in strong acids, could potentially be adapted to a solvent-free or mechanochemical process. Mechanochemistry, involving the use of mechanical force to induce chemical reactions, has been shown to be effective for a variety of transformations and could reduce or eliminate the need for hazardous solvents.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts.

In the context of this compound synthesis, a route starting from a precursor that already contains the pyridine ring and the carboxylic acid or a precursor to it, followed by a highly selective nitration, would be more atom-economical than a multi-step synthesis involving protecting groups and subsequent deprotection steps. For example, the direct nitration of picolinic acid would have a high atom economy if the desired isomer could be obtained with high selectivity. However, controlling the regioselectivity of nitration on the pyridine ring can be challenging.

Waste minimization can also be achieved through the use of catalytic reagents instead of stoichiometric ones. Catalytic approaches not only improve atom economy by reducing the amount of reagents used but also often lead to milder reaction conditions and reduced energy consumption.

Exploration of Biocatalytic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. While the direct biocatalytic synthesis of this compound has not been extensively reported, related enzymatic processes suggest its feasibility. For instance, nitrile hydratases and nitrilases are enzymes that can convert nitriles to amides and carboxylic acids, respectively, under mild, aqueous conditions. A potential biocatalytic route to this compound could therefore involve the enzymatic hydrolysis of 2-cyano-4-nitropyridine. This would be a greener alternative to the harsh acidic hydrolysis conditions typically employed.

Furthermore, the broader field of biocatalysis is continuously discovering and engineering enzymes for novel transformations. It is conceivable that oxidases could be developed to selectively oxidize a methyl group at the 2-position of a 4-nitropicoline, or that enzymes could be engineered to perform regioselective nitration of picolinic acid. These biocatalytic approaches would operate at ambient temperature and pressure in aqueous media, significantly reducing the environmental footprint of the synthesis.

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefits
Solvent-Free ReactionsMechanochemical nitration of picolinic acid N-oxide.Reduced solvent waste, potentially milder conditions.
Atom EconomyDirect, regioselective nitration of picolinic acid.Higher efficiency, less waste generation.
Waste MinimizationUse of heterogeneous, recyclable catalysts for oxidation or nitration.Reduced catalyst waste, easier product purification.
BiocatalysisEnzymatic hydrolysis of 2-cyano-4-nitropyridine.Mild reaction conditions, high selectivity, aqueous solvent.

Advanced Chemical Reactivity and Transformation Studies of 4 Nitropicolinic Acid

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms governing the reactions of 4-Nitropicolinic Acid is crucial for its effective utilization in synthetic chemistry. Research in this area has explored the nuances of nucleophilic substitution and reduction reactions, providing insights into the factors that control reaction pathways and product formation.

Nucleophilic Substitution Reactions Involving the Nitro Group

The nitro group of this compound can, under specific conditions, serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is facilitated by the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of the nitro group itself. stackexchange.com

Nucleophilic attack on the pyridine ring of this compound derivatives is highly regioselective. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. In related nitropyridine systems, nucleophilic attack often occurs at the positions ortho or para to the nitro group. libretexts.org For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, nucleophilic substitution has been observed, alongside an unexpected nitro-group migration, highlighting the complex reactivity of such systems. clockss.org

While stereoselectivity is not typically a primary consideration in the direct substitution on the aromatic ring of this compound itself, it becomes a critical factor when the reaction involves chiral nucleophiles or leads to the formation of chiral centers in the product. The spatial arrangement of substituents on the incoming nucleophile and any existing chiral elements in the substrate can influence the stereochemical outcome of the reaction.

The reactivity of the this compound system in nucleophilic substitution reactions is profoundly influenced by the nature and position of other substituents on the pyridine ring. Electron-withdrawing groups generally enhance the rate of nucleophilic aromatic substitution by further polarizing the ring and stabilizing the negatively charged Meisenheimer intermediate. researchgate.net Conversely, electron-donating groups can decelerate the reaction by increasing the electron density of the ring, making it less susceptible to nucleophilic attack.

Studies on related nitropyridine derivatives have shown that the interplay of electronic effects and steric hindrance dictates the course of the reaction. For example, in the Vicarious Nucleophilic Substitution (VNS) of nitropyridines, the position of nucleophilic attack is directed by the nitro group. nih.govacs.org The steric hindrance posed by bulky substituents can also influence the accessibility of the reaction center to the nucleophile, thereby affecting the reaction rate and, in some cases, the regioselectivity. acs.org

Reductions of the Nitro Group to Amino Functionalities

The reduction of the nitro group in this compound to an amino group is a synthetically valuable transformation, yielding 4-Aminopicolinic Acid, a precursor for various biologically active molecules. This conversion can be achieved through several methods, with catalytic hydrogenation being a prominent approach.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its efficiency and the clean nature of the reaction, often yielding water as the only byproduct. wikipedia.org In a documented synthesis, 4-Aminopicolinic Acid was prepared from this compound N-Oxide via catalytic hydrogenation. clockss.org This suggests that the core structure of this compound is amenable to this transformation.

The choice of catalyst, solvent, and reaction conditions plays a critical role in the success and selectivity of the hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere at a controlled pressure and temperature.

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

CatalystHydrogen SourceSolventTemperature (°C)Pressure (psi)Reference
Pd/CH2Acetic Acid/Acetic AnhydrideRoom Temperature60 clockss.org
Raney NickelH2VariousAmbient- wikipedia.org
Platinum(IV) oxideH2VariousAmbient- wikipedia.org

This table presents general conditions for the catalytic hydrogenation of aromatic nitro compounds and is intended to be illustrative of typical parameters.

In the context of complex molecules containing multiple reducible functional groups, the selective reduction of the nitro group in a this compound moiety presents a significant synthetic challenge. The development of chemoselective reduction methods is therefore of paramount importance.

A variety of reagents and catalytic systems have been developed for the selective reduction of nitro groups in the presence of other sensitive functionalities such as aldehydes, ketones, esters, and halogens. organic-chemistry.org These methods often rely on the use of specific metal catalysts or reducing agents that exhibit a high degree of selectivity for the nitro group.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Compounds

Reagent/SystemNotesReference
Tin(II) Chloride (SnCl2)A classical method for nitro group reduction. wikipedia.org
Iron (Fe) in acidic mediaOften used for its cost-effectiveness and selectivity. wikipedia.org
Sodium Hydrosulfite (Na2S2O4)A mild reducing agent. wikipedia.org
Catalytic Transfer HydrogenationUses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C). mdpi.com
Co2(CO)8-H2OA system reported for the selective reduction of nitro groups in the presence of other reducible functionalities. scispace.com

This table provides examples of reagents and systems used for the selective reduction of aromatic nitro compounds and is not an exhaustive list.

The strategic choice of the reduction method allows for the targeted transformation of the nitro group within a multifunctional molecule, preserving other reactive sites and enabling the efficient synthesis of complex chemical architectures.

Esterification Reactions and Derivatives

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For pyridine carboxylic acids like this compound, the process typically involves reaction with an alcohol in the presence of an acid catalyst. The resulting esters are valuable intermediates in the synthesis of more complex molecules. A general method involves converting the carboxylic acid to its more reactive acid chloride derivative, often using thionyl chloride with DMF as a catalyst, which is then reacted with the desired alcohol or phenol (B47542) in the presence of a base like triethylamine (B128534) to yield the final ester. nih.gov

Kinetic and Thermodynamic Aspects of Ester Formation

The kinetics of esterification, such as the reaction of acetic acid with ethanol (B145695), are often studied under isothermal conditions. researchgate.net Generally, increasing the reaction temperature leads to an increase in the rate constant and conversion efficiency, which is characteristic of endothermic equilibrium reactions. researchgate.net However, some studies note that esterification can be exothermic. researchgate.net The reaction is typically acid-catalyzed, with the first step involving the protonation of the carboxylic acid. researchgate.net

Thermodynamic properties, including enthalpy and entropy changes, are crucial for understanding the equilibrium of esterification. For the liquid-phase esterification of levulinic acid with 1-butene, the enthalpy and entropy changes at 298.15 K were determined to be approximately -32.9 kJ/mol and -70 J/(mol·K), respectively. ub.edu These values indicate an exothermic reaction that becomes less favorable at higher temperatures. While specific kinetic and thermodynamic data for the esterification of this compound are not extensively detailed in the literature, the principles governing the esterification of other carboxylic acids are applicable. The electron-withdrawing nature of the nitro group at the 4-position is expected to influence the reactivity of the carboxyl group, potentially affecting both the kinetics and thermodynamics of ester formation.

Synthesis of Chiral Esters

The synthesis of chiral esters is of great importance, particularly in the pharmaceutical and materials science fields. One established method involves the esterification of a chiral alcohol with a carboxylic acid derivative. For instance, chiral liquid crystalline esters have been prepared by treating a chiral phenol with a benzoic acid chloride in the presence of pyridine. mdpi.com This classical pathway can be adapted for this compound, where its acid chloride could be reacted with a chiral alcohol to produce the corresponding chiral ester.

Another advanced approach utilizes enzymatic catalysis. Enantioselective esterases, such as lipase (B570770) from Candida antarctica or α-chymotrypsin, can selectively hydrolyze a racemic ester, yielding an optically active ester and the corresponding acid. google.com For example, the hydrolysis of a racemic nitrophenyl compound using α-chymotrypsin proceeded with high enantioselectivity. google.com This biocatalytic method offers a pathway to produce chiral esters derived from this compound with high enantiomeric purity.

Decarboxylation Mechanisms in Pyridine Carboxylic Acids

The decarboxylation of pyridine carboxylic acids, particularly α-picolinic acids, is a well-studied thermal reaction. The mechanism, often referred to as the Hammick reaction, involves the thermal decomposition of the acid to form a reactive intermediate. wikipedia.org This intermediate, initially thought to be an ylide, is now believed to be a carbene. wikipedia.org The presence of substituents on the pyridine ring significantly influences the reaction rate. For instance, 3-Nitropicolinic acid undergoes decarboxylation so rapidly, even at 95°C, that accurate rate measurements are difficult. cdnsciencepub.com Both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate the decarboxylation of the acid form. cdnsciencepub.comresearchgate.net This acceleration is attributed to the substituent's interference with the coplanarity between the carboxyl group and the aromatic ring, which weakens the C-C bond that is broken during the reaction. cdnsciencepub.comresearchgate.net

The isoelectric species (zwitterion) is often the primary species undergoing decarboxylation. researchgate.netcdnsciencepub.com Studies on picolinic acid and its derivatives in aqueous solutions show that the first-order rate constants for decarboxylation typically reach a maximum near pH 1. researchgate.netcdnsciencepub.com It is proposed that the zwitterion loses carbon dioxide to form an ylide intermediate. researchgate.netcdnsciencepub.com

Solvent Effects on Decarboxylation Kinetics

The choice of solvent has a pronounced effect on the decarboxylation of pyridine carboxylic acids. In non-aqueous solvents, the decarboxylation rate of picolinic acid does not vary significantly. cdnsciencepub.com However, the rate in water is notably slower than in non-aqueous solvents, suggesting the transition state is less polar than the initial state. cdnsciencepub.com This supports the mechanism involving the decarboxylation of the zwitterionic form, which is more prevalent in polar, aqueous media. cdnsciencepub.com

For the decarboxylation of the picolinate (B1231196) anion, aqueous solvent appears to be essential. cdnsciencepub.comresearchgate.netsci-hub.se Picolinate ions have not been observed to decarboxylate in other solvents, including ethylene (B1197577) glycol. researchgate.netsci-hub.se It has been proposed that water molecules form a hydrogen-bonded bridge between the carboxylate oxygen and the pyridine nitrogen, facilitating the formation of an ylide intermediate and providing a lower energy pathway compared to the formation of a 2-pyridyl carbanion. cdnsciencepub.comresearchgate.net

Rate Constants for Decarboxylation of Substituted Picolinic Acids in Aqueous Solution
CompoundTemperature (°C)pHRate Constant (k, s⁻¹)
Picolinic Acid150~1 (max rate)1 x 10⁻⁵
3-Methylpicolinic Acid150N/A4.08 x 10⁻⁵
3-Bromopicolinic Acid95N/AFaster than 3-methyl derivative
3-Nitropicolinic Acid950.3> 1 x 10⁻⁴ (complete in 2h)
Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the study of decarboxylation, kinetic isotope effects (KIEs) using carbon-13 (¹³C) at the carboxyl position can provide crucial insights. For 3-hydroxypicolinic acid, the ¹³C KIE was found to be 2.0% in the low-acidity region where the ylide mechanism dominates. researchgate.net This significant isotope effect confirms that the breaking of the carbon-carbon bond is the rate-determining step.

Studies comparing predicted and experimental isotope effects for a series of decarboxylations have shown that there is no significant reversibility in the decarboxylation step. nih.govnih.gov This finding contradicts mechanisms that propose a reversible formation of an intermediate molecule/CO₂ pair. nih.govnih.gov The strong agreement between experimental KIEs and predictions based on a fully rate-limiting decarboxylation step validates the direct C-C bond cleavage mechanism. nih.gov Furthermore, catalytic methods for decarboxylation/carboxylation have been developed to access isotopically labeled carboxylic acids using ¹³CO₂ or ¹⁴CO₂, highlighting the utility of isotopes in this field. acs.org

Reactivity with Transition Metals and Complex Formation

Picolinic acid and its derivatives are effective chelating agents for a variety of transition metals. sjctni.edu this compound acts as a bidentate ligand, coordinating to metal ions through the pyridine ring nitrogen and an oxygen atom of the deprotonated carboxylate group to form a stable five-membered chelate ring. sjctni.eduresearchgate.net The presence of the electron-withdrawing nitro group at the 4-position is expected to decrease the electron density on the pyridine nitrogen, potentially influencing the stability and electronic properties of the resulting metal complexes.

A range of metal complexes with picolinic acid have been synthesized and characterized. These complexes often exhibit octahedral or distorted octahedral geometries. sjctni.eduorientjchem.org For example, complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared by refluxing the metal salt with picolinic acid in an ethanolic solution. sjctni.edu The resulting complexes are often neutral and lipophilic. sjctni.edu The coordination environment can be confirmed using various spectroscopic techniques (IR, UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction. researchgate.netorientjchem.org

Examples of Transition Metal Complexes with Picolinic Acid Ligands
Metal IonGeneral FormulaProposed Geometry
Mn(II)[Mn(PA)₂(H₂O)₂]Octahedral
Co(II)[Co(PA)₂(H₂O)₂]·2H₂OOctahedral
Ni(II)[Ni(PA)₂(H₂O)₂]Octahedral
Cu(II)[Cu(PA)₂(H₂O)₂]Distorted Octahedral
Zn(II)[Zn(PA)₂(H₂O)₂]Octahedral

Note: Table based on typical structures of picolinic acid (PA) complexes. sjctni.eduresearchgate.netorientjchem.org The specific structure with this compound may vary.

Coordination Chemistry of this compound as a Ligand

This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), serves as a versatile ligand in coordination chemistry. The presence of the carboxylic acid group at the 2-position, adjacent to the pyridine nitrogen, allows it to function as an effective bidentate chelating agent for a variety of metal ions. sjctni.edu The electron-withdrawing nature of the nitro group at the 4-position significantly influences the electronic properties of the pyridine ring, which in turn affects the coordination behavior and the properties of the resulting metal complexes. academicjournals.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically follows established methods for other picolinic acid derivatives. These methods generally involve the reaction of the deprotonated ligand (4-nitropicolinate) with a suitable metal salt in a solvent.

General Synthesis: A common synthetic route is the reaction between a metal salt (e.g., chlorides, acetates, or perchlorates) and this compound in a 1:2 or 1:3 molar ratio in a solvent such as ethanol or a water-ethanol mixture. sjctni.edumtak.hu The reaction mixture is often heated under reflux to ensure completion. sjctni.edu Subsequent cooling, concentration, and sometimes slow evaporation of the solvent can lead to the crystallization of the desired metal complex. mtak.hu

Characterization Techniques: The resulting complexes are characterized using a suite of analytical techniques to determine their structure, composition, and properties.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. A notable shift in the stretching frequency of the carbonyl group (C=O) to a lower wavenumber in the complex's spectrum compared to the free ligand indicates coordination through the carboxylate oxygen. sjctni.edu Additionally, the appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. sjctni.edu

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which helps in confirming the stoichiometry of the complex, i.e., the metal-to-ligand ratio. mtak.hu

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state. It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.org

Spectroscopic Methods (UV-Vis): Electronic spectra can provide information about the geometry of the complex. For instance, the position and number of d-d transition bands in the spectra of transition metal complexes can help assign geometries like octahedral or tetrahedral. orientjchem.org

TechniqueInformation ObtainedTypical Observations for Picolinate Complexes
IR Spectroscopy Mode of ligand coordinationShift of C=O stretch to lower frequency; appearance of M-N and M-O bands. sjctni.edu
Elemental Analysis Stoichiometry of the complexConfirms the ratio of metal to ligand molecules. mtak.hu
X-ray Diffraction Molecular and crystal structureDetermines coordination geometry, bond lengths, and angles. rsc.org
UV-Vis Spectroscopy Electronic transitions and geometryd-d transition bands characteristic of specific geometries (e.g., octahedral). orientjchem.org
Exploration of Coordination Modes and Geometries

As a derivative of picolinic acid, this compound is expected to exhibit similar coordination behavior, primarily acting as a bidentate ligand.

Coordination Modes: The most common coordination mode for picolinic acid and its derivatives is the N,O-bidentate chelation . In this mode, the ligand coordinates to a central metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. sjctni.eduorientjchem.org This arrangement forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. researchgate.net While less common, other coordination modes, such as monodentate or bridging, could be possible depending on the specific reaction conditions and the nature of the metal ion.

Coordination Geometries: The geometry of the resulting metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. For complexes involving picolinate-type ligands, several geometries are frequently observed:

Octahedral: With a coordination number of six, the metal ion is surrounded by ligands at the vertices of an octahedron. This is a very common geometry for transition metal complexes, which can be formed, for example, by the coordination of three bidentate 4-nitropicolinate ligands or a combination of 4-nitropicolinate and other ligands like water molecules. sjctni.eduorientjchem.org

Square Pyramidal: In this geometry, the metal ion is coordinated to five ligands. For instance, a copper(II) ion can be coordinated by two picolinate-type ligands in the basal plane and another ligand in the axial position. researchgate.net

Distorted Geometries: Due to factors like the Jahn-Teller effect (in certain Cu(II) complexes) or steric constraints, the observed geometries can be distorted from ideal shapes like octahedral or tetrahedral. orientjchem.orgresearchgate.net

Influence of Metal Centers on Electronic Structure of Ligand

The coordination of a metal ion to this compound significantly alters the electronic structure of the ligand. The metal ion acts as a Lewis acid, withdrawing electron density from the ligand's donor atoms (nitrogen and oxygen).

Electronic Effects:

Inductive Effect: The formation of M-N and M-O coordinate bonds leads to a redistribution of electron density throughout the ligand. This withdrawal of electron density by the metal center can enhance the electron-deficient character of the pyridine ring, which is already influenced by the strongly electron-withdrawing nitro group. academicjournals.org

Changes in Molecular Orbitals: Theoretical studies on this compound show that the nitro group leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted picolinic acid. academicjournals.org Upon coordination to a metal, a further perturbation of these orbitals occurs. The ligand's orbitals mix with the metal's d-orbitals, creating new molecular orbitals for the complex. This interaction can affect the energy of ligand-based electronic transitions. nih.govsemanticscholar.org

Spectroscopic Consequences: The change in the ligand's electronic structure upon coordination is experimentally observable. For instance, changes in the chemical shifts in ¹H NMR spectra of diamagnetic complexes can indicate how the electron density around specific protons is altered. orientjchem.org In UV-Vis spectroscopy, the coordination can lead to shifts in the ligand's internal π-π* transitions and the appearance of new charge-transfer bands (either ligand-to-metal or metal-to-ligand).

Density Functional Theory (DFT) calculations on the free this compound ligand have shown that the electron-withdrawing NO₂ group results in a de-shielding effect on the carbon and hydrogen atoms of the pyridine ring, as seen in calculated NMR chemical shifts. academicjournals.org This inherent electron deficiency is expected to be modulated by the choice of the coordinated metal center, with more electrophilic metal ions causing a greater perturbation of the ligand's electronic structure. nih.govnih.gov

Supramolecular Assembly through Coordination

The structure of this compound, with its hydrogen bond donors (carboxylic acid) and acceptors (carboxylate oxygen, nitro group, pyridine nitrogen), makes it an excellent building block for constructing extended supramolecular architectures through non-covalent interactions.

Hydrogen Bonding Networks in this compound Monohydrate

In its crystalline form as a monohydrate, this compound engages in extensive hydrogen bonding, creating a well-defined supramolecular network. Studies on the closely related 5-nitropicolinic acid monohydrate provide a clear model for this assembly. researchgate.net

In the crystal structure of 5-nitropicolinic acid monohydrate, the water molecule plays a critical role in bridging the acid molecules. Two 5-nitropicolinic acid molecules are linked by two water molecules through O—H···O hydrogen bonds, forming a centrosymmetric dimeric unit. researchgate.netnih.gov These dimers then serve as larger building blocks, which are further connected into a two-dimensional layered structure through additional O—H···N hydrogen bonds between the carboxylic acid's OH group and the nitrogen atom of a neighboring pyridine ring. researchgate.net This hierarchical assembly, from molecules to dimers to layers, is a classic example of supramolecular construction driven by specific and directional hydrogen bonds.

Key Hydrogen Bonding Interactions in Picolinic Acid Hydrates:

DonorAcceptorType of InteractionResulting Structure
Carboxylic Acid (O-H)Water (O)Strong O—H···OForms molecule-water link. nih.gov
Water (O-H)Carbonyl Oxygen (C=O)Strong O—H···OBridges two acid molecules to form a dimer. researchgate.netnih.gov
Carboxylic Acid (O-H)Pyridine Nitrogen (N)O—H···NLinks dimers into extended networks. researchgate.net
Crystal Engineering of Coordination Polymers

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org this compound is a promising candidate for constructing coordination polymers and metal-organic frameworks (MOFs).

The ligand's ability to chelate a metal center provides the initial "node" or connection point. The subsequent self-assembly into a 1D, 2D, or 3D network is then guided by weaker interactions. In the context of its metal complexes, the uncoordinated oxygen atom of the carboxylate group, the nitro group, and even C-H groups on the pyridine ring can participate in hydrogen bonding or other non-covalent interactions. rsc.orgresearchgate.net

Choice of Metal Ion: The preferred coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) dictates the number and direction of linkages from each metallic node.

Ancillary Ligands: Introducing other ligands into the coordination sphere can modify the dimensionality and topology of the final network.

Non-covalent Interactions: The final packing and dimensionality of the coordination polymer are heavily influenced by hydrogen bonds and π-π stacking interactions between the aromatic pyridine rings, which help to organize the polymer chains or layers into a stable 3D supramolecular framework. rsc.orgresearchgate.net

By strategically combining the strong, directional coordination bonds with weaker, more flexible hydrogen bonds and stacking interactions, this compound can be used to engineer complex crystalline materials. rsc.org

Derivatives and Analogues of 4 Nitropicolinic Acid: Synthesis and Advanced Characterization

Synthesis of Substituted Picolinic Acid Derivatives

The synthesis of substituted picolinic acid derivatives is a field of significant interest due to their potential applications as ligands and intermediates in medicinal chemistry. umsl.edu Methodologies often involve multi-step reactions, starting with the modification of the pyridine (B92270) core, followed by the formation or modification of the carboxylic acid group.

The introduction of alkyl and aryl groups onto the pyridine ring of picolinic acid can be achieved through various synthetic strategies. One common approach involves cross-coupling reactions, such as the Suzuki reaction, which is effective for creating carbon-carbon bonds. nih.gov This method typically uses a halogenated pyridine precursor that reacts with an appropriate boronic acid or ester in the presence of a palladium catalyst. nih.gov For instance, an aryl group can be installed on a bromo-picolinate ester, followed by hydrolysis to yield the desired aryl-substituted picolinic acid. nih.gov

Another strategy involves starting with commercially available substituted acetophenones, which can be used to construct a quinoline (B57606) ring system—a fused analogue of the pyridine ring—via the Pfitzinger condensation reaction. nih.gov While not a direct substitution on a pre-existing picolinic acid, this method allows for the synthesis of complex aryl-substituted heterocyclic carboxylic acids. Microwave-assisted organic synthesis has also been employed to efficiently prepare 4-aryl substituted tetrahydropyridine (B1245486) carboxylates, which serve as precursors to substituted picolinic acid derivatives. arkat-usa.org

The synthesis of halogenated picolinic acids often requires a multi-step pathway. For example, the preparation of 4-iodopicolinic acid can be initiated from picolinic acid through a series of reactions. umsl.edu The process can start with the conversion of picolinic acid to its methyl ester, followed by chlorination to yield 4-chloromethylpicolinate hydrochloride. umsl.edu This intermediate is then treated with hydriodic acid (HI) and hypophosphorous acid (H₃PO₂) to produce 4-iodopicolinic acid. umsl.edu The resulting 4-iodopicolinic acid can then be converted back to its methyl ester for further reactions, such as Sonogashira coupling, to introduce other functional groups. umsl.edu

The direct nitration of picolinic acid N-oxide with a mixture of sulfuric acid and fuming nitric acid yields 4-nitropicolinic acid N-oxide, a key precursor. umsl.edu While this provides the nitro-substituted core, subsequent halogenation would typically involve nucleophilic aromatic substitution on an activated pyridine ring or Sandmeyer-type reactions on an amino-picolinic acid derivative.

Creating fused heterocyclic systems from picolinic acid derivatives involves intramolecular cyclization or condensation reactions. These methods build additional rings onto the pyridine framework, leading to complex polycyclic structures. For example, a 7-chloro-8-nitro-quinoline-3-carboxylic acid derivative, which contains a structural motif similar to a halogenated and nitrated picolinic acid, can undergo nucleophilic aromatic substitution with 3-mercaptopropionic acid. nih.gov The resulting intermediate, containing an amino group (after reduction of the nitro group), can then be subjected to thermal lactamization catalyzed by polyphosphoric acid (PPA) to form a tricyclic thiazepino[2,3-h]quinoline system. nih.gov This demonstrates a strategy where the nitro and carboxyl groups on the pyridine ring facilitate and direct the formation of a new fused heterocyclic ring. nih.gov Such hybrid heterocycles are of interest as they combine the structural features of different bioactive chemotypes. nih.gov

Spectroscopic and Diffraction-Based Structural Elucidation

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques. NMR and vibrational spectroscopy provide detailed information about the molecular structure, bonding, and functional groups present in these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR provide critical data on the electronic environment of the nuclei.

In ¹H NMR, the electron-withdrawing nitro (NO₂) group in this compound causes a significant deshielding effect, resulting in a downfield shift of the proton signals compared to unsubstituted picolinic acid. academicjournals.org The protons on the pyridine ring of this compound and its derivatives typically appear in the aromatic region of the spectrum. umsl.edu

In ¹³C NMR, the carbons of the pyridine ring are also affected by the substituents. The carboxyl carbon typically resonates in the 165-185 ppm range. pressbooks.pub Theoretical calculations using Density Functional Theory (DFT) have shown that the presence of the NO₂ group in this compound leads to a general deshielding of the carbon atoms compared to an electron-donating group like a methoxy (B1213986) group. academicjournals.org However, the C2 and C4 carbons may experience a relative shielding effect due to their specific positions within the molecule. academicjournals.org Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, confirming the connectivity and assignment of quaternary carbons. magritek.com

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Picolinic Acid Derivatives

Compound Nucleus C2/H2 C3/H3 C4/H4 C5/H5 C6/H6 Other
This compound (Calculated) academicjournals.org ¹³C 119.61 - 118.17 - - -
4-Iodomethylpicolinate umsl.edu ¹³C 164.0 (COOMe) 133.4 147.7 136.3 150.1 107.2, 52.7 (CH₃)
4-Iodomethylpicolinate umsl.edu ¹H - 8.08 - 8.33-8.40 8.33-8.40 3.88 (CH₃)
4-Aminopicolinic Acid umsl.edu ¹³C 173.09 (COOK) 110.63 156.59 111.63 148.85 154.59

| 4-Aminopicolinic Acid umsl.edu | ¹H | - | 6.41 | - | 6.95 | 7.82 | - |

Note: NMR data can vary based on solvent and experimental conditions. Calculated values are from DFT studies.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. mdpi.com

For this compound, the FTIR spectrum shows several key absorption bands. The C=O stretching vibration of the carboxylic acid group is typically observed as a strong band in the region of 1710-1760 cm⁻¹. pressbooks.pubchemicalbook.com The presence of intermolecular hydrogen bonding in the solid state can broaden the O-H stretch, which appears as a very broad absorption between 2500 and 3300 cm⁻¹. pressbooks.pub The nitro group (NO₂) gives rise to characteristic symmetric and asymmetric stretching vibrations. Other bands in the 1600-1400 cm⁻¹ region can be attributed to the C=C and C=N stretching vibrations of the pyridine ring. chemicalbook.comasianpubs.org

Raman spectroscopy provides complementary information. For related pyridine carboxylic acids, prominent Raman shifts are observed for the carbonyl group, as well as for the various stretching and bending vibrations of the aromatic ring. researchgate.netjyoungpharm.org

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Typical Range (cm⁻¹) Observed Frequency (cm⁻¹)
Carboxylic Acid (O-H) Stretching (H-bonded) 2500-3300 pressbooks.pub Broad Absorption
Carboxylic Acid (C=O) Stretching 1710-1760 pressbooks.pub 1710 chemicalbook.com
Pyridine Ring C=C, C=N Stretching 1400-1610 asianpubs.org 1600, 1585 chemicalbook.com

Note: Frequencies are based on reported experimental data and general spectroscopic principles.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The conformation of picolinic acid derivatives is largely defined by the torsion angle between the pyridine ring and the carboxylic acid group. For picolinic acid itself, two polymorphic forms have been identified, both belonging to the monoclinic crystal system, indicating that different molecular arrangements are possible. acs.org The specific orientation of the carboxylic acid group relative to the pyridine ring is a key conformational feature.

In derivatives of picolinic acid, the substituents on the pyridine ring can influence the planarity of the molecule and the orientation of functional groups. For instance, in certain rhenium(I) picolinic acid complexes with substituents at the 4-position, the solid-state structures have been elucidated, revealing the precise bond lengths and angles of the coordinated picolinic acid ligand. researchgate.net Theoretical studies on picolinic acid and its derivatives have also been conducted to understand their conformational landscapes. These studies involve calculating the potential energy surface as a function of the dihedral angle between the pyridine ring and the substituent at the 2-position. For picolinic acid, the trans-conformer, where the carboxylic acid group is oriented away from the nitrogen atom, is generally found to be the most stable.

While no specific torsion angle data for this compound has been found, the following table presents representative torsion angles for related picolinic acid derivatives, illustrating the conformational variability within this class of compounds.

CompoundTorsion AngleDescription
Pterostilbene/Picolinic Acid Cocrystal (Polymorph A)N/APicolinic acid exists in a zwitterionic form.
Pterostilbene/Picolinic Acid Cocrystal (Polymorph B)N/APicolinic acid propagates via N–H···O and C–H···O hydrogen bonds.
Rhenium(I) picolinic acid complexesVariesDependent on the substituent at the 4-position and crystal packing forces. researchgate.net

This table is illustrative and based on data for picolinic acid derivatives, not this compound itself.

The solid-state architecture of picolinic acid and its derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π-stacking. researchgate.net The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group provides sites for strong hydrogen bonding.

In the crystal structure of picolinic acid, the zwitterionic form is common, leading to the formation of self-assembled dimers through charge-assisted hydrogen bonds. acs.org These dimers can then arrange into more extended networks. Specifically, in one polymorph of a pterostilbene/picolinic acid cocrystal, the picolinic acid molecules form dimers via strong O···N hydrogen bonds with a distance of 2.66 Å. acs.org In another polymorph, the picolinic acid molecules form one-dimensional polymeric assemblies through a combination of N–H···O and C–H···O hydrogen bonds. acs.org

A summary of common intermolecular interactions observed in the crystal structures of picolinic acid derivatives is provided in the table below.

Interaction TypeDescription
Hydrogen Bonding The carboxylic acid group and the pyridine nitrogen are primary sites for hydrogen bonding, often leading to the formation of dimers or chains. acs.org
π-Stacking The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal lattice. researchgate.netresearchgate.net
Weak Nonbonding Contacts Other weaker interactions also play a role in the overall molecular packing. researchgate.net

This table is based on general observations for picolinic acid and its derivatives and is intended to be illustrative for this compound.

Computational and Theoretical Chemistry of 4 Nitropicolinic Acid

Quantum Chemical Investigations (DFT Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-Nitropicolinic acid. academicjournals.org These quantum chemical calculations provide a detailed picture of the molecule's electronic structure and predict its behavior with a high degree of accuracy.

DFT calculations, particularly using the B3LYP functional, have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. academicjournals.org The optimization process seeks the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing nitro (-NO₂) group and the carboxylic acid (-COOH) group on the pyridine (B92270) ring significantly influences the electronic distribution and geometry. The nitro group, being a strong deactivating group, draws electron density away from the aromatic ring, affecting its reactivity and electronic properties. Theoretical studies have analyzed these effects by comparing the calculated properties of this compound with those of unsubstituted picolinic acid and derivatives with electron-donating groups. academicjournals.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. irjweb.comajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comrsc.org

For this compound, the strong electron-withdrawing nature of the nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor. academicjournals.org This characteristic is fundamental to its chemical behavior. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated. ajchem-a.comijsr.net These indices provide a quantitative measure of the molecule's reactivity. ajchem-a.com For instance, molecules with a high electrophilicity index are considered good electrophiles, while soft molecules, which have a small HOMO-LUMO gap, are generally more reactive than hard molecules. academicjournals.orgijsr.net

ParameterDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the capacity to donate electrons (nucleophilicity)
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the capacity to accept electrons (electrophilicity)
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. irjweb.com
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Related to the "escaping tendency" of electrons.
Electrophilicity Index (ω)ω = μ2 / 2ηQuantifies the electrophilic nature of a molecule.

The properties of this compound can be significantly influenced by its environment, particularly the solvent. academicjournals.orgresearchgate.net Computational models are used to simulate the effect of different solvents on the molecule's electronic properties. Studies have been conducted using a range of solvents with varying polarities, such as acetone, ethanol (B145695), diethyl ether, N,N-Dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). academicjournals.org

These investigations have shown that both the HOMO and LUMO of this compound experience stabilization in solution compared to the gas phase. academicjournals.org This stabilization is a result of the interactions between the solute (this compound) and the solvent molecules. academicjournals.org The extent of this stabilization depends on the polarity and nature of the solvent, with polar solvents generally causing more significant shifts in electronic properties due to stronger solvent-molecule interactions, particularly around the heteroatoms (nitrogen and oxygen). academicjournals.org

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. academicjournals.org For this compound, the presence of the nitro group leads to a downfield shift in the ¹H NMR signals compared to unsubstituted picolinic acid. academicjournals.org This deshielding effect is due to the electron-withdrawing nature of the NO₂ group, which reduces the electron density around the protons on the pyridine ring. academicjournals.org Calculated ¹³C NMR shifts for organic molecules typically fall above 100 ppm. academicjournals.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Vis absorption spectra. researchgate.net These calculations can help identify the wavelengths of maximum absorption (λmax) and assign them to specific electronic transitions within the molecule, often involving the frontier orbitals.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with experimental infrared spectra. academicjournals.org This allows for the assignment of specific vibrational modes, such as the characteristic stretching and bending frequencies of the carboxylic acid and nitro groups. libretexts.orgnist.gov For example, the O-H stretching absorption of the carboxylic acid dimer is typically very broad and strong, found in the 2500-3300 cm⁻¹ region. libretexts.org Calculated vibrational frequencies are often scaled by a factor to achieve better agreement with experimental results. nih.gov

Spectroscopy TypePredicted ParameterInfluence of Molecular Structure
¹H NMRChemical Shifts (ppm)Electron-withdrawing NO₂ group causes downfield shifts (deshielding) of ring protons. academicjournals.org
¹³C NMRChemical Shifts (ppm)The electronegative atoms (N, O) cause de-shielding of adjacent carbon atoms, increasing their chemical shift values. academicjournals.org
UV-VisAbsorption Maxima (λmax)Electronic transitions between molecular orbitals, including HOMO and LUMO.
IRVibrational Frequencies (cm⁻¹)Characteristic frequencies for C=O, O-H (carboxylic acid), and N-O (nitro group) stretches.

Molecular Dynamics Simulations

While DFT provides a static picture of a single, optimized molecule, molecular dynamics (MD) simulations allow for the study of the motion and conformational flexibility of molecules over time.

Conformational analysis of this compound focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. A key area of flexibility is the rotation around the C-C single bond connecting the carboxylic acid group to the pyridine ring. dergipark.org.tr

By mapping the potential energy surface as a function of the dihedral angle between the pyridine ring and the carboxylic acid group, the most stable conformers can be identified. dergipark.org.tr For picolinic acid and its derivatives, two main planar conformers are typically considered: a cis-conformer and a trans-conformer, defined by the relative orientation of the pyridine nitrogen and the carbonyl oxygen. dergipark.org.tr The trans-conformer is generally found to be the most stable. dergipark.org.tr The energy difference between these conformers and the rotational barriers separating them can be calculated, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. dergipark.org.tr MD simulations can further explore the conformational landscape of the molecule in a solvent, revealing how intermolecular interactions influence its preferred shapes and dynamic behavior. mdpi.comnih.gov

Solvent-Solute Interactions at a Molecular Level

The interaction between a solute and solvent at the molecular level is a critical factor in determining the chemical and physical properties of a substance in solution. Computational studies, particularly those employing Density Functional Theory (DFT), have shed light on the solvent effects on the electronic properties of this compound.

A theoretical study utilizing DFT (B3LYP) with the 6-311++G** basis set investigated the influence of five different solvents—acetone, ethanol, diethyl ether, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF)—on the electronic structure of this compound. academicjournals.org The calculations revealed that the presence of a solvent significantly affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academicjournals.org

In all the studied solvents, both the HOMO and LUMO of this compound were found to be stabilized compared to their energies in the gas phase. academicjournals.org This stabilization is indicative of favorable interactions between the solvent molecules and the this compound molecule. The magnitude of this stabilization is related to the polarity of the solvent, with more polar solvents generally leading to greater stabilization. The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. A lowering of both these energies in a solvent suggests that the molecule is less likely to donate electrons and more likely to accept them in that medium.

The following table summarizes the calculated HOMO and LUMO energies of this compound in the gas phase and in various solvents.

SolventHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity.

The development of predictive QSAR models for the chemical reactivity of a specific compound like this compound is a complex endeavor that relies on the availability of a dataset of experimentally determined reaction rates for a series of related compounds. As of the current literature review, specific QSAR models developed explicitly for predicting the chemical reactivity of this compound have not been reported.

However, the general framework for developing such a model would involve:

Dataset Compilation: Gathering a series of picolinic acid derivatives with varying substituents at different positions, including this compound, for which experimental data on their reaction rates in a specific chemical transformation are available.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, and electronic in nature.

Model Building: Employing statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the calculated descriptors with the observed chemical reactivity.

Model Validation: Rigorously validating the developed model to assess its statistical significance and predictive power.

While specific models for this compound are not available, QSAR studies have been conducted on broader classes of compounds, such as nitroaromatic compounds, to predict properties like toxicity. These studies demonstrate the potential of the QSAR approach in predicting the properties of molecules based on their structural features.

The electronic parameters of a molecule play a crucial role in determining its chemical reactivity. Parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, and partial atomic charges can be correlated with reaction rates.

The DFT study on this compound provides calculated values for HOMO and LUMO energies in different solvents. academicjournals.org The HOMO-LUMO gap is a particularly important electronic parameter, as it is related to the chemical reactivity and kinetic stability of a molecule. wuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity. wuxibiology.com The presence of the electron-withdrawing nitro group in this compound is expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

The following table presents the calculated electronic parameters for this compound that could potentially be correlated with its reaction rates.

SolventHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes 4-nitropicolinic acid a pivotal starting material for constructing more elaborate molecular structures. It functions as a foundational unit that can be chemically modified in a controlled manner to yield a wide array of derivatives.

Nitropyridine scaffolds are recognized as valuable and versatile precursors in the synthesis of a diverse range of heterocyclic systems. this compound is instrumental in this role, primarily through the chemical transformation of its nitro group. The nitro group can be readily reduced to an amino group, which then serves as a handle for further cyclization or substitution reactions.

A prime example of its utility is as a precursor for other functionalized picolinic acids, such as 4-aminopicolinic acid. The synthesis of 4-aminopicolinic acid has been achieved through the catalytic hydrogenation of this compound N-oxide, which is derived from the nitration of picolinic acid N-oxide. umsl.edu This transformation is a critical step, as the resulting amino group opens up pathways for creating a variety of nitrogen-containing heterocyclic compounds that are of interest in medicinal chemistry and other fields.

Table 1: Transformation of this compound Derivatives
Starting MaterialTransformationProductSignificance
This compound N-OxideCatalytic Hydrogenation4-Aminopicolinic AcidPrecursor for further functionalization and synthesis of complex heterocycles. umsl.edu

The structure of this compound is well-suited for its use as a building block to create more complex, functionalized pyridine (B92270) scaffolds. The carboxylic acid at the 2-position and the nitro group at the 4-position offer distinct sites for chemical modification. The reduction of the nitro group to an amine is a key step, yielding 4-aminopicolinic acid, a derivative that can be further elaborated. umsl.edu For instance, these aminopicolinic acid derivatives are candidates for use as ligands with transition metals. umsl.edu Researchers have successfully synthesized extended aminopicolinic acid derivatives, such as 4-(4-aminophenylethynyl) picolinic acid and 4-(3-aminophenylethynyl) picolinic acid, demonstrating the utility of the scaffold in constructing larger, conjugated molecular systems. umsl.edu

Catalytic Applications of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives are designed and synthesized to serve as ligands in various catalytic systems. The picolinic acid structure is a well-established bidentate chelating agent for a variety of metal ions, a property that is foundational to its use in catalysis.

Derivatives of this compound are employed as ligands in coordination chemistry, where they can significantly influence the electronic structure and reactivity of metal complexes. mdpi.com The presence of the electron-withdrawing nitro group alters the electronic landscape of the pyridine ring, which in turn modulates the properties of the coordinated metal center. mdpi.com This ability to fine-tune the electronic environment of a metal catalyst is crucial for optimizing its activity and selectivity in metal-mediated reactions. The picolinic acid moiety provides a stable coordination site, anchoring the ligand to the metal ion and facilitating the catalytic cycle.

The picolinate (B1231196) scaffold is a valuable platform for the development of chiral ligands used in asymmetric catalysis. By chemically linking a chiral moiety to the picolinic acid framework, derivatives can be created that induce stereoselectivity in chemical reactions.

Recent research has focused on designing novel, axially chiral ligands by merging the chelating picolinic acid subunit with chiral molecules like BINOL (1,1′-bi-2-naphthol). acs.org These sophisticated ligands, when complexed with a metal such as copper, form catalysts capable of performing asymmetric transformations with high enantioselectivity. acs.org For example, a copper catalyst prepared in-situ from a chiral picolinic acid-BINOL ligand and a copper(I) source has been successfully used for the asymmetric oxidative coupling of 2-naphthols, producing highly enantioenriched 6,6′-disubstituted BINOLs. acs.org This work highlights the potential of using functionalized picolinic acid derivatives to create bespoke catalysts for challenging enantioselective reactions.

Table 2: Catalytic Applications of Picolinic Acid Derivatives
Catalyst TypeDerivative StructureApplicationOutcome
Metal-MediatedPicolinic acid derivative as ligandGeneral CatalysisModulates electronic properties and reactivity of the metal center. mdpi.com
Asymmetric Copper CatalystAxially chiral ligand combining picolinic acid and BINOLAsymmetric Oxidative Coupling of 2-NaphtholsProduction of enantioenriched 6,6′-disubstituted BINOLs with up to 96:4 e.r. acs.org

Advanced Materials Development

This compound is a promising candidate for use as an organic linker in the construction of advanced materials like metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org MOFs are a class of porous crystalline materials composed of metal ions or clusters connected by organic ligands. wikipedia.org The properties of a MOF can be tuned by carefully selecting the metal and the organic linker.

The bifunctional nature of this compound—containing both a metal-coordinating picolinate group and a functional nitro group—makes it an attractive building block for functional MOFs. researchgate.net The picolinate end can bind to metal centers to form the extended framework, while the nitro group can be oriented within the pores of the material. This exposed nitro group can impart specific properties to the MOF. For instance, the polar nitro group can enhance the adsorption of molecules like carbon dioxide through dipole-quadrupole interactions. researchgate.net Furthermore, the electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal sites within the framework, potentially enhancing its performance in catalytic applications. researchgate.net The use of picolinate derivatives has been shown to result in coordination polymers with novel structural features and interesting magnetic properties. rsc.org

Table 3: Potential Applications of Materials Derived from this compound
Material TypeRole of this compoundPotential ApplicationUnderlying Principle
Metal-Organic Frameworks (MOFs)Organic LinkerGas Storage & Separation (e.g., CO2 capture)Polar nitro group enhances adsorption via dipole-quadrupole interactions. researchgate.net
Metal-Organic Frameworks (MOFs)Organic LinkerHeterogeneous CatalysisElectron-withdrawing nitro group increases Lewis acidity of metal centers. researchgate.net
Coordination PolymersLigandFunctional Magnetic MaterialsPicolinate coordination can lead to polymers with unique structural and magnetic properties. rsc.org

Integration into Supramolecular Architectures

This compound serves as an excellent ligand for the construction of sophisticated supramolecular architectures, such as Metal-Organic Frameworks (MOFs) and coordination polymers. The pyridine nitrogen atom and the oxygen atoms of the carboxylate group act as effective coordination sites, allowing the molecule to chelate with a variety of metal ions. scielo.br

The integration of nitro-substituted pyridinecarboxylic acids like this compound into these frameworks is a subject of extensive research. The strongly electron-withdrawing nature of the nitro group can significantly alter the electronic structure and subsequent reactivity of the resulting metal complexes. This modulation of electronic properties is crucial for designing materials with specific catalytic or materials science applications.

Research on related compounds, such as 5-nitropicolinic acid, has demonstrated the successful synthesis of a diverse range of coordination compounds with transition metals. Depending on the metal ion used and the specific reaction conditions, the resulting structures can range from discrete mononuclear complexes to extensive one-dimensional (1D) or two-dimensional (2D) polymeric networks. researchgate.netrsc.org For instance, complexes of 5-nitropicolinic acid with manganese (II) and cadmium (II) have been shown to form 1D coordination polymers, a copper (II) complex resulted in a 2D framework, while cobalt (II), nickel (II), and zinc (II) formed mononuclear structures. researchgate.netrsc.org These examples highlight the versatility of nitropicolinic acid isomers in directing the assembly of complex supramolecular structures.

Table 1: Examples of Supramolecular Structures with Nitropicolinic Acid Isomers

Metal Ion Ligand Resulting Structure Type
Mn(II), Cd(II) 5-Nitropicolinic acid 1D Coordination Polymer
Cu(II) 5-Nitropicolinic acid 2D Coordination Polymer

Data synthesized from studies on 5-nitropicolinic acid, a structural isomer of this compound. researchgate.netrsc.org

Luminescent Materials and Sensors

The field of luminescent materials has seen significant contributions from coordination compounds, particularly those involving lanthanide metals. Organic molecules like picolinic acid and its derivatives can act as "antennas," absorbing light energy and transferring it to the metal ion, which then emits light. scielo.br This ligand-sensitized luminescence is a key principle in designing new photoluminescent materials. scielo.br

Complexes made with 4-picolinic acid have shown potential as luminescent probes. scielo.br For example, a dysprosium-based compound featuring 4-picolinic acid as a ligand has been identified as a potential white-light emitter. scielo.br The incorporation of a nitro group, as in this compound, can further modulate these luminescent properties.

Furthermore, coordination polymers and MOFs are increasingly being developed as robust chemical sensors. mdpi.com Luminescent MOFs, in particular, offer high sensitivity and selectivity for detecting various analytes. The luminescence of these frameworks can be quenched or enhanced upon interaction with a target molecule. Notably, nitroaromatic compounds are often targets for such sensors due to their prevalence as pollutants and explosives. While this compound itself contains a nitro group, it can be used as a building block for MOFs designed to detect other nitro compounds. The inherent electronic properties imparted by the this compound ligand can influence the sensitivity and selectivity of the final sensor material.

Self-Assembly and Nanostructure Fabrication

Self-assembly is a powerful bottom-up approach for fabricating well-defined nanostructures. This process relies on non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—to spontaneously organize molecules into ordered arrangements. Molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, known as amphiphiles, are particularly adept at forming such structures in solution.

This compound possesses molecular features conducive to participating in self-assembly processes. The carboxylic acid group is hydrophilic and capable of forming strong hydrogen bonds, while the nitropyridine ring is comparatively more hydrophobic and can engage in π-π stacking interactions. This balance of properties suggests its potential as a component in the fabrication of nanostructures.

While the self-assembly of this compound alone is not extensively documented, the principles are well-established with similar molecules. Carboxylic and phosphonic acids are widely used to create self-assembled monolayers (SAMs) on various substrates, forming highly ordered and stable thin films. mdpi.com These processes demonstrate how functional groups like the carboxylic acid on this compound can anchor molecules to a surface, driving the formation of an organized structure. Therefore, this compound is a promising candidate for incorporation into larger, designed amphiphilic molecules, where its specific structural and electronic characteristics can be used to control the morphology and function of the resulting self-assembled nanostructures, such as nanocomposites or functional foams. mdpi.com

Biological and Medicinal Chemistry Research Applications of 4 Nitropicolinic Acid and Its Analogues

Investigations into Biological Activities (Excluding Dosage/Administration)

The biological activities of 4-nitropicolinic acid and its analogues are a subject of ongoing research, with studies focusing on their interactions at a molecular level and their potential applications in medicine. The unique chemical structure of picolinic acid, featuring a carboxylic acid group adjacent to the ring nitrogen, allows it to act as a bidentate chelating agent for various metal ions, a property that is fundamental to many of its biological interactions. The addition of a nitro group, a strong electron-withdrawing group, further modulates these properties.

Interaction with Biological Systems and Targets

The interaction of nitropicolinic acid derivatives with biological systems is multifaceted. Picolinic acid itself is known to potentiate the antimicrobial activity of macrophages against intracellular pathogens like the Mycobacterium avium complex (MAC). nih.gov Studies on the mechanisms of this potentiation suggest that it is a complex process not directly dependent on major antimicrobial effectors like reactive oxygen intermediates (ROIs), reactive nitrogen intermediates (RNIs), or free fatty acids (FFAs). nih.gov

Analogues of this compound have shown specific interactions with molecular targets. For instance, 5-Nitropicolinic acid has been identified as an inhibitor of human NEU3, a sialidase that plays a key role in the beta1 integrin-recycling pathway, with an IC50 concentration reported in the nanomolar range (40–79 nM). mdpi.comnih.gov The ability of picolinic acid derivatives to chelate metal ions is also a key aspect of their interaction with biological systems, as many enzymes and proteins are metal-dependent. nih.gov

Exploration of Potential Pharmacological Applications

The unique chemical characteristics of nitropyridine scaffolds have led to their investigation in various pharmacological contexts. The resulting compounds from nitropyridine precursors have demonstrated a broad spectrum of biological activities, including potential antitumor, antiviral, and anti-neurodegenerative properties.

Derivatives and analogues of this compound have been evaluated for their potential as anticancer agents. A study involving a series of thirteen newly synthesized picolinic acid derivatives identified one compound, N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, which demonstrated cytotoxicity against A549 lung cancer cells with a GI50 of 99.93 µM after 48 hours of treatment. pensoft.net However, this particular set of derivatives did not show significant cytotoxic activity against MCF-7 breast cancer cells. pensoft.net

In another study, a family of six metal complexes based on the analogue 5-nitropicolinic acid (5-npic) was synthesized and tested for anticancer activity against three tumor cell lines: B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (liver cancer). rsc.org The cadmium(II) complex, [Cd(5-npic)2]n, and the cobalt(II) complex, [Co(5-npic)2(H2O)2], showed the most promising results against the B16-F10 melanoma cell line. rsc.orgresearchgate.net

Compound/ComplexCell LineActivity (IC50)
[Cd(5-npic)2]n (Complex 2)B16-F10 (Melanoma)26.94 µg/mL
[Co(5-npic)2(H2O)2] (Complex 4)B16-F10 (Melanoma)45.10 µg/mL
N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amineA549 (Lung Cancer)99.93 µM (GI50)

The anti-inflammatory potential of nitropicolinic acid derivatives has also been explored. Nitro-fatty acids, for example, are known to modulate inflammatory signaling pathways. nih.govnih.gov They can activate anti-inflammatory pathways and inhibit the translocation of NF-κB to the nucleus, a key factor in inflammatory responses. nih.gov

Research on metal complexes of 5-nitropicolinic acid demonstrated significant anti-inflammatory activity. rsc.org Using RAW 264.7 macrophage cells, several of the synthesized complexes showed promising inhibition of nitric oxide (NO) production, a key inflammatory mediator. The cadmium(II) complex, [Cd(5-npic)2]n, was particularly potent, along with the copper(II) and zinc(II) complexes. rsc.orgresearchgate.net

Compound/ComplexCell LineActivity (IC50 NO)
[Cd(5-npic)2]n (Complex 2)RAW 264.75.38 µg/mL
[Zn(5-npic)2(H2O)2] (Complex 6)RAW 264.717.63 µg/mL
[Cu(5-npic)2]n (Complex 3)RAW 264.724.10 µg/mL

The antimicrobial properties of picolinic acid and its derivatives are well-documented. Picolinic acid itself exhibits antimicrobial activity against both extracellular and intramacrophage Mycobacterium avium complex (MAC). nih.gov This effect is thought to be related to its nature as a metal ion chelator. nih.gov

Nitropyridine derivatives have also been investigated for their antimicrobial potential. A cocrystal of 2-amino-5-nitropyridine (B18323) with 4-phenylsulfanylbutyric acid showed higher in vitro antimicrobial activity against several Gram-positive and Gram-negative bacteria, including S. aureus, S. pneumoniae, E. coli, and P. aeruginosa, compared to the acid alone. mdpi.comnih.gov The presence of the nitro group in the pyridine (B92270) ring is a feature in various compounds synthesized for antimicrobial research. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective derivatives of this compound. Research into picolinic acid derivatives shows that modifications to the pyridine ring can fine-tune the molecule's properties. The introduction of different functional groups alters the electronic landscape of the ring, which in turn affects its reactivity and biological interactions.

For pyridine derivatives in general, SAR studies have shown that factors such as the number and position of substituents significantly impact antiproliferative activity. For example, in some series, increasing the number of methoxy (B1213986) (OMe) groups on the structure leads to a decrease in IC50 values, indicating higher potency. mdpi.com Similarly, the length of an alkyl chain in an ester derivative can dramatically influence cytotoxic activity. Studies on phenolic acid esters, such as caffeic and gallic acid derivatives, revealed that propyl esters displayed higher cytotoxicity towards HeLa cells compared to analogous methyl or octyl esters. uc.pt This suggests that an optimal chain length exists for maximizing biological effect. Applying these principles to this compound, modifications to the carboxylic acid group (e.g., forming different esters or amides) and altering substituents on the pyridine ring are key strategies for developing derivatives with enhanced and specific biological activities. mdpi.com

Rational Design of Ligands for Enzyme Inhibition

The rational design of enzyme inhibitors is a cornerstone of modern medicinal chemistry, and pyridine carboxylic acid isomers, including picolinic acid and its derivatives, have historically provided a rich scaffold for the development of a plethora of drugs. nih.gov The introduction of a nitro group, as seen in this compound, significantly alters the electronic properties of the pyridine ring, influencing its potential as a pharmacophore. nih.gov This modification can be strategically employed in the rational design of enzyme inhibitors.

A notable example of a nitropicolinic acid derivative exhibiting enzyme inhibitory activity is 5-nitropicolinic acid. It has been identified as an inhibitor of human neuraminidase-3 (NEU3), a key regulator of the beta1 integrin-recycling pathway, with IC50 concentrations in the nanomolar range (40–79 nM). nih.govmdpi.com This finding highlights the potential of the nitropicolinic acid scaffold in targeting specific enzymes implicated in disease pathways. The design of such inhibitors often involves computational modeling to understand the binding interactions between the ligand and the enzyme's active site, thereby allowing for the optimization of the ligand structure to enhance potency and selectivity. The exploration of derivatives of this compound as enzyme inhibitors remains an active area of research, with the potential to yield novel therapeutic agents for a variety of diseases. nih.gov

Modulating Biological Effects via Chemical Modification

The biological effects of this compound and its analogues can be systematically modulated through chemical modification. The pyridine ring serves as a versatile template where the introduction of different functional groups can fine-tune the molecule's physicochemical properties and, consequently, its biological activity. Modifications can alter the electronic landscape of the ring, affecting its reactivity and interactions with biological targets.

For instance, the reduction of the nitro group in this compound to an amino group yields 4-aminopicolinic acid, a compound that can be used as a ligand for transition metals, opening up possibilities for new biological applications. umsl.edu Further modifications, such as the synthesis of amide or ester derivatives from the carboxylic acid group, can influence the molecule's bioavailability and cell permeability. mdpi.com Structure-activity relationship (SAR) studies on various pyridine derivatives have shown that the nature and position of substituents on the pyridine ring are critical in determining the biological outcome. mdpi.com For example, in a series of pyridine carboxamide derivatives, the position of the carboxamide group (ortho-, meta-, or para-) influences the reaction mechanism and the properties of the resulting compounds. mdpi.com These examples underscore the principle that targeted chemical modifications of the this compound scaffold can lead to the development of analogues with tailored biological profiles.

Metallodrug Development and Bioinorganic Chemistry

The ability of picolinic acid and its derivatives to act as bidentate chelating agents for a wide range of metal ions has been extensively leveraged in the development of coordination compounds with potential biomedical applications. The incorporation of a nitro group, as in this compound, can further influence the coordination chemistry and the biological activity of the resulting metal complexes.

Design of Metal-Nitropicolinate Complexes with Enhanced Bioactivity

The design of metal complexes with nitropicolinate ligands has emerged as a promising strategy for developing new therapeutic agents. By coordinating metal ions with ligands like 5-nitropicolinic acid, it is possible to create complexes with enhanced biological activity compared to the free ligand. nih.gov A recent study described the synthesis and characterization of two new lanthanide complexes based on the 5-nitropicolinate ligand, specifically with Gadolinium (Gd) and Terbium (Tb). nih.gov These complexes were found to exhibit significant anticancer activity against a prostatic cancer cell line (PC-3), with cell viability reduced by 50–60% at a concentration of 500 μg·mL−1. nih.gov

Below is an interactive data table summarizing the bioactivity of selected metal-nitropicolinate complexes.

Compound/ComplexCell LineBioactivityConcentration
[Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂PC-3 (prostate cancer)~50-60% reduction in cell viability500 µg·mL⁻¹
[Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂PC-3 (prostate cancer)~50-60% reduction in cell viability500 µg·mL⁻¹
5-nitropicolinic acid (free ligand)PC-3 (prostate cancer)~40-50% reduction in cell viability500 µg·mL⁻¹

Mechanistic Studies of Bioactivity at the Molecular Level

The mechanism of action for metal complexes can be multifaceted. One possible mechanism is ligand exchange, where the coordinated ligands can be displaced by biomolecules, such as proteins or nucleic acids, leading to the inhibition of their function. nih.gov Another mechanism involves the redox activity of the metal center, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cancer cells. nih.gov Furthermore, the entire metal complex can act as a structural mimic of a natural substrate and inhibit an enzyme through competitive binding. nih.gov The specific mechanism of action will depend on the nature of the metal ion, the coordination environment, and the cellular context. Further investigations are needed to fully elucidate the molecular mechanisms underlying the bioactivity of this compound-based metal complexes. nih.gov

Ligand-Centered Emission in Lanthanide Complexes

Lanthanide complexes are well-known for their unique luminescent properties, which arise from f-f electronic transitions. researchgate.net However, these transitions are often weak due to their forbidden nature. The use of organic ligands that can act as "antennas" to absorb light and transfer the energy to the lanthanide ion is a common strategy to enhance their emission. mdpi.com Picolinic acid and its derivatives have been shown to be effective sensitizers for lanthanide luminescence. researchgate.net

In lanthanide complexes with 5-nitropicolinate, preliminary photoluminescent studies have revealed a ligand-centered emission. nih.gov This means that upon excitation, the emission spectrum is dominated by bands originating from the ligand rather than the characteristic sharp peaks of the lanthanide ion. nih.gov The emission process in these complexes is attributed to a ligand-centered mechanism, where the absorbed energy is dissipated through radiative decay within the ligand's electronic orbitals. nih.gov The excitation spectra of these complexes show maxima at wavelengths corresponding to the absorption of the nitropicolinate ligand, and the emission spectra are nearly identical to that of the free ligand. nih.gov This ligand-centered emission makes these compounds potentially useful as fluorescent probes or in other applications where the ligand's fluorescence is the desired property. nih.govresearchgate.net

The following table presents some photoluminescence data for lanthanide complexes with nitropicolinate ligands.

ComplexExcitation Wavelength (λex)Emission Peak (λem)Emission Type
[Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂254 nm486 nmLigand-centered
[Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂254 nm486 nmLigand-centered
[Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂254 nm486 nmLigand-centered

Analytical Methodologies for 4 Nitropicolinic Acid in Research

Spectroscopic Quantification Techniques

Spectroscopic methods are fundamental in the quantitative analysis of 4-Nitropicolinic acid, leveraging its interaction with electromagnetic radiation.

UV-Visible spectroscopy is a straightforward and widely accessible technique for determining the concentration of this compound in a solution. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species. The presence of the pyridine (B92270) ring and the nitro group, a strong chromophore, allows the molecule to absorb light in the UV-Vis region.

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. rjpbcs.com The selection of an appropriate solvent is crucial, as solvent polarity can influence the position and intensity of the absorption bands.

Table 1: UV-Visible Spectroscopy Parameters for Quantitative Analysis This is an illustrative table based on typical values for similar aromatic nitro compounds.

ParameterDescriptionTypical Value/Procedure
λmax Wavelength of Maximum AbsorbanceDetermined by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm) to find the peak absorbance.
Solvent Medium for dissolving the sampleEthanol (B145695), Methanol (B129727), or aqueous buffers are commonly used. The choice depends on solubility and potential solvent-analyte interactions.
Calibration Curve Plot of Absorbance vs. ConcentrationA series of standards (e.g., 1, 5, 10, 15, 20 mg/L) are prepared and their absorbance is measured to establish a linear relationship. rjpbcs.com
Beer-Lambert Law Governing principleA = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. uomustansiriyah.edu.iq

Chromatographic techniques are powerful for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for analyzing polar, non-volatile organic acids like this compound. creative-proteomics.comhitachi-hightech.com A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. hitachi-hightech.com The mobile phase is often an acidic aqueous buffer mixed with an organic modifier like acetonitrile (B52724) or methanol to ensure the carboxylic acid group remains protonated, leading to better retention and peak shape. longdom.org Detection is typically performed using a UV detector set at the λmax of the compound. longdom.org

Table 2: Illustrative HPLC Conditions for this compound Analysis

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity. nih.gov
Mobile Phase Isocratic or gradient mixture of an acidic buffer (e.g., 0.1% Phosphoric acid in water) and Acetonitrile. longdom.orgTo control retention time and achieve good peak resolution.
Flow Rate 0.6 - 1.0 mL/minTo ensure efficient separation within a reasonable time. longdom.org
Detector UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA)To detect and quantify the analyte by measuring its absorbance, typically at its λmax. longdom.org
Injection Volume 10 - 20 µLThe volume of the sample introduced into the system. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl ester). jppres.com This process involves reacting the acid with a reagent like diazomethane (B1218177) or methanol with an acid catalyst. Once derivatized, the compound can be vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification. jppres.com

Mass Spectrometry for Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of this compound and assessing its purity. When coupled with chromatographic methods like LC or GC, it provides definitive identification. creative-proteomics.com The technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight with high accuracy. The molecular formula of this compound is C6H4N2O4, corresponding to a molecular weight of approximately 168.11 g/mol . synblock.comnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound This is a predictive table based on the compound's structure and data from analogous compounds.

IonPredicted m/zDescription
[M] 168Molecular Ion
[M - OH] 151Loss of a hydroxyl radical from the carboxylic acid group.
[M - NO2] 122Loss of the nitro group.
[M - COOH] 123Loss of the carboxyl group as a radical.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of this compound. onlineacademicpress.com The presence of the electron-withdrawing nitro group makes the compound electrochemically active, particularly susceptible to reduction. mdpi.com

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential (a voltammogram) provides information about the redox processes. For this compound, a cathodic peak would be expected, corresponding to the irreversible reduction of the nitro group (NO2) to a nitro radical anion or further to a hydroxylamine (B1172632) or amino group. The potential at which this reduction occurs provides insight into the molecule's electronic structure. dtu.dk The electron-withdrawing nature of both the nitro group and the pyridine ring nitrogen is expected to shift the reduction potential to less negative values compared to nitrobenzene. dtu.dk

Table 4: Parameters from Cyclic Voltammetry for Redox Analysis This is an illustrative table of parameters obtained from a typical CV experiment.

ParameterSymbolInformation Provided
Cathodic Peak Potential EpcThe potential at which the rate of reduction is at a maximum. It is characteristic of the analyte.
Cathodic Peak Current IpcThe maximum current during the reduction scan. It is proportional to the analyte's concentration.
Scan Rate νThe rate at which the potential is swept (e.g., in mV/s). Varying the scan rate can help determine if the process is diffusion-controlled. dss.go.th
Working Electrode -The electrode where the reaction of interest occurs (e.g., Glassy Carbon, Gold). onlineacademicpress.com
Supporting Electrolyte -An electrochemically inert salt (e.g., KCl, TBAPF6) added to the solution to ensure conductivity.

Environmental and Toxicological Research Aspects Excluding Basic Hazard Data

Degradation Pathways and Mechanisms in Environmental Systems

The environmental fate of 4-Nitropicolinic Acid is influenced by the chemical characteristics of both its pyridine (B92270) ring and its nitro functional group. While specific studies on the degradation of this compound are not extensively detailed in publicly available research, its breakdown pathways can be inferred from the known microbial metabolism of related compounds, such as picolinic acid and other nitroaromatics.

Microbial degradation is a primary mechanism for the breakdown of such compounds in soil and water. cswab.org For the picolinic acid structure, the initial step in microbial degradation is often hydroxylation, an oxidative attack on the N-heterocyclic aromatic ring. mdpi.com For instance, the bacterium Rhodococcus sp. PA18 has been shown to degrade picolinic acid by first converting it to 6-hydroxypicolinic acid. mdpi.com

The nitro group of this compound significantly influences its degradation. Nitroaromatic compounds are generally recognized as environmental pollutants due to their toxicity and resistance to breakdown. nih.govnih.gov However, various microorganisms have evolved pathways to metabolize them under both aerobic and anaerobic conditions. nih.gov

Potential Aerobic Degradation Pathways: Under aerobic conditions, bacteria have developed several strategies to remove or transform nitro groups:

Oxidative Denitration: Dioxygenase or monooxygenase enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govannualreviews.org This is a common pathway for nitrophenols and other nitroaromatics. annualreviews.org

Reductive Pathway: The nitro group can be reduced to a hydroxylamino group (-NHOH), which is then rearranged by enzymes to a hydroxylated compound. nih.govannualreviews.org This intermediate can then undergo ring cleavage. nih.gov This strategy is used by bacteria to metabolize compounds like 4-nitrobenzoate. nih.govannualreviews.org

Potential Anaerobic Degradation Pathways: In the absence of oxygen, the primary mechanism is the reduction of the nitro group. Anaerobic bacteria can reduce the nitro group sequentially to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH2) groups. nih.govannualreviews.org For example, Desulfovibrio species can reduce nitroaromatic compounds to their corresponding amines. nih.gov The resulting aminopicolinic acid would likely be more amenable to further degradation than the parent compound.

The table below summarizes potential initial transformation products of this compound based on established microbial degradation pathways for related compounds.

Degradation PathwayKey Enzyme TypePotential Initial ProductEnvironmental Condition
Oxidative DenitrationMonooxygenase/Dioxygenase4-Hydroxypicolinic acidAerobic
Partial ReductionNitroreductase4-Hydroxylaminopicolinic acidAerobic
Full ReductionNitroreductase4-Aminopicolinic acidAnaerobic

Ecotoxicological Impact Assessments in Aquatic Environments

The presence of nitroaromatic compounds in aquatic ecosystems is a cause for concern due to their potential toxicity. cambridge.org These substances and their degradation products can be harmful to a range of aquatic organisms. cambridge.org While specific ecotoxicological assessments for this compound are limited, its chemical nature as a nitro-substituted pyridine derivative suggests a potential for adverse effects on aquatic life.

Aromatic nitro compounds are known to be toxic to various freshwater species, with effects often observed at the parts-per-million (ppm) level. The toxicity of these compounds is frequently related to their chemical structure and properties like the n-octanol/water partition coefficient, which indicates how a chemical might accumulate in the fatty tissues of organisms.

The widespread use of other nitrogen-containing heterocyclic compounds, such as neonicotinoid insecticides, has led to global contamination of aquatic environments. frontiersin.org Research on these compounds has shown that while they may have low acute toxicity to standard test species like Daphnia magna, they can be highly toxic to other aquatic invertebrates, particularly insects. frontiersin.orgnih.govnih.gov This highlights the importance of assessing a wide range of organisms to understand the full ecological impact. Sub-lethal effects, such as reduced reproduction or altered feeding behavior, can also disrupt aquatic ecosystems. nih.gov

The table below presents hypothetical ecotoxicological endpoints for this compound, illustrating the types of data gathered in such assessments. Note: These values are for illustrative purposes and are not based on experimental results for this specific compound.

Test OrganismEndpointDurationHypothetical Value (mg/L)
Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours55
Pimephales promelas (Fathead Minnow)LC50 (Mortality)96 hours70
Selenastrum capricornutum (Green Algae)EC50 (Growth Inhibition)72 hours30

Sustainable Synthesis and Environmental Remediation Strategies

Sustainable Synthesis: The conventional synthesis of nitroaromatic compounds, including nitropyridines, often involves the use of harsh nitrating agents like mixtures of concentrated nitric acid and sulfuric acid. google.com These methods pose significant environmental and safety risks. Green chemistry principles aim to develop more environmentally benign alternatives.

For nitropyridines, alternative synthesis routes are being explored to improve yields and reduce hazardous waste. One approach involves reacting pyridine derivatives with dinitrogen pentoxide (N2O5) in an organic solvent, which can offer better yields and regioselectivity compared to traditional methods. researchgate.net Another modern approach is the three-component ring transformation (TCRT) of dinitropyridone with a ketone and a nitrogen source, which can produce functionalized nitropyridines under mild conditions. nih.gov These methods represent a move towards more sustainable chemical production by avoiding harsh acids and potentially reducing waste streams.

Environmental Remediation: Given the persistence and toxicity of nitroaromatic compounds, effective remediation strategies for contaminated soil and water are crucial. ijeab.com Bioremediation, which uses living organisms (primarily microbes) to degrade or detoxify pollutants, is a promising and cost-effective technology. ijeab.com

The microbial degradation pathways discussed in section 9.1 form the basis of bioremediation. Strategies can include:

Bioaugmentation: Introducing specific, pre-selected microbial strains with a known ability to degrade the target contaminant into the affected site.

Biostimulation: Enhancing the activity of indigenous microorganisms by adding nutrients or electron acceptors to the environment. ijeab.com

The enzymes involved in these microbial pathways, particularly nitroreductases, are of significant interest. researchgate.net These enzymes can be used in biocatalytic systems to transform nitroaromatic compounds into less toxic amines. researchgate.net Research is focused on isolating and engineering more efficient bacteria and fungi for the bioremediation of sites contaminated with these pollutants. nih.govijeab.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies for 4-Nitropicolinic Acid

A significant research gap exists in the exploration of catalytic methods, such as C-H activation or nitration, which could provide more direct and atom-economical routes to this compound and its derivatives. Investigating alternative nitrating agents and green solvents could also lead to more environmentally benign synthetic processes. Furthermore, the development of continuous flow synthesis methodologies could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch processes. A general synthetic method for 3,4-substituted 2-picolinic acids has been patented, suggesting a framework that could be adapted and optimized for the specific, high-yield production of the 4-nitro isomer. google.com

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new chemical transformations. For instance, its formation as a byproduct during the synthesis of 4,4′-disubstituted 2,2′-bipyridines has offered valuable insights into competing ring oxidation processes. However, a more detailed mechanistic investigation is warranted.

Future research should employ advanced spectroscopic and kinetic studies to probe the intermediates and transition states in reactions involving this compound. Kinetic investigations of related compounds, such as nitrophenyl thionocarbonates, have successfully elucidated complex reaction pathways involving tetrahedral intermediates. researchgate.netresearchgate.net Similar detailed kinetic analysis of reactions like nucleophilic aromatic substitution on the this compound ring could provide a quantitative understanding of its reactivity. This deeper mechanistic knowledge would be invaluable for controlling reaction outcomes and minimizing the formation of unwanted byproducts.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating research and development. Quantum chemical calculations using Density Functional Theory (DFT) have already been applied to this compound to study its electronic properties and the effect of solvents on its structure. academicjournals.org These initial studies provide a foundation for more advanced computational work.

A significant opportunity lies in using computational modeling to predict reaction outcomes and guide the design of new synthetic routes. nih.gov For example, modeling transition states could help identify optimal conditions for known reactions or predict the feasibility of novel transformations. Molecular dynamics (MD) simulations could be employed to understand how this compound interacts with solvents, catalysts, or biological macromolecules. researchgate.net Such predictive modeling can significantly reduce the experimental effort required to develop new applications for this compound and its derivatives, from catalysis to drug design.

Table 1: Computational Methods in this compound Research

Computational MethodApplication AreaResearch Goal
Density Functional Theory (DFT)Molecular PropertiesElucidate electronic structure, vibrational frequencies, and solvent effects. academicjournals.org
Homology ModelingBioactive AnaloguesPredict the 3D structure of target proteins for docking studies. nih.gov
Molecular DockingBioactive AnaloguesPredict the binding mode and affinity of this compound derivatives to biological targets. nih.gov
Molecular Dynamics (MD)Reaction Mechanisms & Bio-interactionsSimulate the dynamic behavior of the molecule in different environments to understand stability and interactions. nih.govresearchgate.net

Development of Highly Selective and Potent Bioactive Analogues

The pyridine (B92270) carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry and agrochemistry. nih.govnih.gov Derivatives of picolinic acid have shown promise as herbicides, and other nitropyridine compounds have demonstrated inhibitory activity against various biological targets. nih.govnih.govmdpi.com For example, 5-Nitropicolinic acid has been identified as an inhibitor of the human enzyme NEU3. nih.govmdpi.com This suggests that this compound is a valuable starting point for the development of new bioactive molecules.

Future research should focus on structure-activity relationship (SAR) studies to design and synthesize analogues of this compound with high potency and selectivity for specific biological targets. By systematically modifying the structure—for instance, by reducing the nitro group to an amine or introducing other functional groups to the pyridine ring—researchers can fine-tune the molecule's properties to enhance its biological activity. umsl.edu The design of novel inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase has successfully utilized similar quinoline (B57606) carboxylic acid scaffolds, providing a strategic template for future work with picolinic acid derivatives. nih.gov The ultimate goal is to develop lead compounds for new therapeutic agents or next-generation agrochemicals.

Table 2: Bioactivity of Related Pyridine Carboxylic Acid Derivatives

Compound ClassBiological ActivityPotential Application
Picolinic Acid HerbicidesSynthetic AuxinsAgriculture (Weed Control) nih.govnih.gov
5-Nitropicolinic AcidNEU3 Enzyme InhibitionTherapeutics nih.govmdpi.com
Nitropyridine-based ComplexesDNA BindingAnticancer Agents nih.gov
Aminopicolinic AcidsMetal LigandsAntimicrobial Agents umsl.edu

Integration into Advanced Functional Materials

The structure of this compound, featuring a carboxylic acid and a nitro-substituted pyridine ring, makes it an excellent candidate for incorporation into advanced functional materials. The picolinic acid moiety is a well-known bidentate chelating agent for a wide range of metal ions. This property can be exploited for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

A key research gap is the systematic exploration of this compound as a building block for functional materials. The electron-withdrawing nitro group can modulate the electronic properties of the resulting metal complexes, potentially leading to materials with interesting catalytic, optical, or electronic properties. For example, ruthenium complexes containing a 4-nitropyridine (B72724) ligand have demonstrated significant DNA binding capabilities. nih.gov Future work could focus on designing and synthesizing MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or heterogeneous catalysis. Furthermore, its integration into polymers could yield materials with enhanced thermal stability or specific recognition capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.